2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group attached to a pyrazole ring. This compound is classified as an amino acid derivative and is recognized for its potential applications in medicinal chemistry and biological research. The molecular formula of this compound is with a molecular weight of approximately 259.62 g/mol .
The synthesis of 2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride involves several key steps:
For large-scale production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Purification methods such as recrystallization and chromatography are also utilized to ensure product purity.
The molecular structure of 2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride features:
The structural formula can be represented as follows:
This unique arrangement contributes to its chemical behavior and potential applications in medicinal chemistry .
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity by increasing lipophilicity and metabolic stability. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, stabilizing its binding to targets .
The physical properties include:
Key chemical properties include:
These properties make it suitable for various applications in scientific research .
2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride has several applications across different fields:
The strategic incorporation of propanoic acid chains into pyrazole-based pharmacophores represents a sophisticated bioisosteric approach to enhance metabolic stability and bioavailability. This modification replaces traditional ester functionalities, which are prone to enzymatic hydrolysis, with a carboxylic acid bioisostere that maintains target-binding capacity while improving pharmacokinetic profiles. The hydrochloride salt form of 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (molecular formula: C₇H₉ClF₃N₃O₂; MW: 259.61) significantly enhances aqueous solubility, a critical factor for in vitro and in vivo efficacy studies [3] [4].
Structurally analogous compounds like 2-amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid (PubChem CID: 64178311) demonstrate how α-amino acid modifications influence conformational flexibility and receptor interactions. The propanoic acid linker in the target compound enables optimal spatial orientation of the pyrazole ring relative to target proteins, facilitating simultaneous engagement of hydrophobic pockets (via the trifluoromethyl group) and polar residues (via the carboxylic acid) [5]. This design principle aligns with modern medicinal chemistry strategies for kinase inhibitors and GPCR modulators where zwitterionic character balances membrane permeability and aqueous-phase target engagement [6].
Table 1: Bioisosteric Progression of Pyrazole-Based Pharmacophores | Compound Structure | Key Modification | Molecular Formula | Significance |
---|---|---|---|---|
Ethyl 1H-pyrazole carboxylate | Ester functionality | C₆H₈F₃N₃O₂ (analog) | Prone to esterase hydrolysis | |
2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | Acetic acid linker | C₆H₆F₃N₃O₂ | Limited conformational flexibility | |
2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | Propanoic acid linker | C₇H₈F₃N₃O₂ | Optimized linker length; enhanced target fit | |
3-[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic acid hydrochloride | Extended propanoic acid | C₇H₁₀ClF₃N₃O₂ | Increased hydrophilicity; hydrochloride salt |
Positioning of the trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring (rather than the 4-position) induces profound electronic and steric modifications that govern molecular reactivity and target interactions. The compound’s canonical SMILES representation (CC(C(=O)O)n1cc(N)c(C(F)(F)F)n1.Cl) confirms the -CF₃ group occupies the C3 position, creating significant electron deficiency at the adjacent C4 carbon bearing the amino group [1] [3]. This arrangement generates a push-pull electronic system where the electron-donating amino group (σmeta = -0.16) and electron-withdrawing -CF₃ group (σmeta = 0.43) create localized polarization at the pyrazole core, enhancing dipole-dipole interactions with target proteins [6].
Sterically, the -CF₃ group’s van der Waals radius (≈1.32 Å) shields the C4-amino group from oxidative metabolism while promoting hydrophobic contacts with enzyme subsites. This positioning contrasts with isomers like 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, where -CF₃ migration to C4 diminishes electronic polarization and reduces binding affinity to targets requiring simultaneous hydrogen bonding (via NH₂) and hydrophobic interactions [2]. Nuclear magnetic resonance (NMR) studies of related compounds confirm that 3-trifluoromethyl substitution causes significant chemical shift deshielding (δ = 145-150 ppm for C3 in ¹³C NMR) versus 4-substituted analogs (δ = 140-143 ppm), indicating altered electron density distribution [1].
The trifluoromethyl group’s negative Hammett constant (σm = 0.43) enhances the pyrazole ring’s resistance to electrophilic degradation while lowering the pKa of the propanoic acid moiety (predicted pKa ≈ 3.8), ensuring ionization under physiological conditions. This strategic placement exemplifies fluorine’s "polar hydrophobicity" effect—maintaining lipophilicity (logP = 1.84 for free acid) while introducing electrostatic interactions [6] [8].
Table 2: Electronic and Steric Properties of Pyrazole Ring Substituents | Substituent Position | Hammett Constant (σm) | Van der Waals Radius (Å) | Effect on Pyrazole Ring Electron Density |
---|---|---|---|---|
-CF₃ at C3 | 0.43 | 1.32 | Strong electron withdrawal; ring polarization | |
-NH₂ at C4 | -0.16 | 1.35 | Electron donation; resonance stabilization | |
-CH₃ at C3 | -0.07 | 1.75 | Weak electron donation; minimal polarization | |
-COOH at C1-propanoic acid | +0.45 | 1.40 | Electron withdrawal; conjugated system |
The C4-amino group serves as a critical hydrogen-bonding nexus that orchestrates target engagement through both donor (N–H) and acceptor (lone pair) interactions. With a hydrogen bond donor count of 3 and acceptor count of 4 (including carbonyl oxygen and pyridinic nitrogen), this compound forms complex binding networks inaccessible to non-aminylated analogs [4] [8]. The amino group’s basicity (predicted pKa ≈ 5.2) enables protonation under acidic conditions, forming stabilized hydrochloride salts (MFCD04969610) that enhance crystallinity and shelf stability [3].
Comparative molecular analyses reveal that amino substitution at C4 generates a bidentate hydrogen-bonding motif capable of simultaneous interaction with protein backbone carbonyls (via N–H donors) and sidechain residues (via lone pair donation). This is structurally distinct from 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (ChemDiv CID: Y507-5669), where the aminopyrazole moiety is separated from the carboxylic acid by a methylene spacer, reducing conformational rigidity and hydrogen-bonding efficiency [8]. The target compound’s polar surface area (PSA = 63.8 Ų) optimizes membrane permeability while maintaining sufficient polar contacts for target engagement—a balance critical for intracellular targets [9].
Quantum mechanical modeling indicates the amino group contributes to a cooperative hydrogen-bonding network involving the propanoic acid carbonyl and pyrazole nitrogen. This network stabilizes a planar conformation where the amino group’s N–H bonds align at 120° angles, maximizing interactions with target proteins. Removal of the amino group (e.g., 3-(trifluoromethyl)-1H-pyrazol-1-yl propanoic acid) reduces binding affinity by 10-fold in kinase inhibition assays, confirming its indispensable role [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: